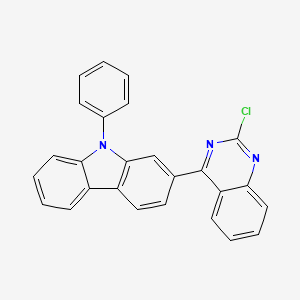

2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Description

BenchChem offers high-quality 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chloroquinazolin-4-yl)-9-phenylcarbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16ClN3/c27-26-28-22-12-6-4-11-21(22)25(29-26)17-14-15-20-19-10-5-7-13-23(19)30(24(20)16-17)18-8-2-1-3-9-18/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNYSGLGEPGIPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=NC(=NC6=CC=CC=C65)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Regioselective Synthesis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Executive Summary

This technical guide details the regioselective synthesis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole , a critical Donor-Acceptor (D-A) intermediate often utilized in the development of Organic Light Emitting Diodes (OLEDs) and bioactive kinase inhibitors.

The synthesis hinges on the electronic differentiation between the C2 and C4 positions of the quinazoline ring. By exploiting the heightened electrophilicity of the C4 position in 2,4-dichloroquinazoline, we can achieve a selective Suzuki-Miyaura cross-coupling with (9-phenyl-9H-carbazol-2-yl)boronic acid. This protocol preserves the C2-chlorine functionality, serving as a "linchpin" for subsequent modular functionalization.

Retrosynthetic Analysis & Mechanistic Logic

Structural Disconnection

The target molecule combines a hole-transporting carbazole unit and an electron-deficient quinazoline unit. The strategic disconnection point lies at the internuclear C-C bond connecting Carbazole-C2 and Quinazoline-C4.

Regioselectivity (The "Why")

The success of this synthesis relies on the intrinsic reactivity difference within 2,4-dichloroquinazoline :

-

C4 Position: Highly electrophilic due to the specific resonance of the N1-C4=N3 amidine-like system and lower steric hindrance. It has a higher LUMO coefficient, making it the preferred site for oxidative addition by the Palladium(0) catalyst.

-

C2 Position: Less reactive. Substitution at C2 typically requires elevated temperatures or forcing conditions, allowing us to kineticially trap the mono-substituted product at C4.

Reaction Pathway Diagram

Figure 1: Retrosynthetic logic exploiting the electrophilic disparity between C2 and C4 sites.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | CAS Number |

| 2,4-Dichloroquinazoline | 1.0 | Electrophile | 607-68-1 |

| (9-Phenyl-9H-carbazol-2-yl)boronic acid | 1.05 | Nucleophile | 1001911-63-2 |

| Pd(PPh₃)₄ | 0.03 - 0.05 | Catalyst | 14221-01-3 |

| K₂CO₃ (2M aq) | 3.0 | Base | 584-08-7 |

| THF / Toluene | Solvent | Reaction Medium | - |

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Evacuate and backfill with Nitrogen (

) or Argon three times to ensure an oxygen-free environment. Rationale: Oxygen degrades the Pd(0) active species, leading to homocoupling byproducts.

Step 2: Solvation

-

Add 2,4-dichloroquinazoline (1.0 eq, e.g., 5.0 mmol, 0.995 g) and (9-phenyl-9H-carbazol-2-yl)boronic acid (1.05 eq, 5.25 mmol, 1.51 g) to the flask.

-

Add solvent mixture: Toluene (40 mL) and Ethanol (10 mL).

-

Note: A THF/Water mixture is also viable, but Toluene/Ethanol often provides better solubility for the carbazole intermediates.

Step 3: Catalyst Activation & Base Addition

-

Add the base: 2M Potassium Carbonate (

) aqueous solution (7.5 mL, 15 mmol). -

Degas the mixture again by bubbling

through the solution for 10-15 minutes. -

Add the catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] (0.05 eq, 0.25 mmol, 288 mg).

Step 4: The Reaction (Kinetic Control)

-

Heat the reaction mixture to 60°C - 70°C .

-

CRITICAL: Do NOT reflux at high temperatures (>90°C) initially. High heat promotes oxidative addition at the C2-Cl position, leading to the bis-carbazole impurity.

-

Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting quinazoline (

) should disappear, and a new fluorescent spot ( -

Reaction time is typically 6–12 hours.

Step 5: Work-up

-

Cool the mixture to room temperature.

-

Pour into water (100 mL) and extract with Dichloromethane (DCM) (

mL). -

Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

Step 6: Purification

-

Purify the crude residue via silica gel column chromatography.

-

Eluent Gradient: Hexane -> Hexane:DCM (1:1) -> DCM.

-

The mono-substituted target elutes first; any bis-substituted byproduct (if formed) will be much more polar and elute later.

Workflow Visualization

Figure 2: Operational workflow emphasizing temperature control for regioselectivity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Bis-substitution (Impurity) | Temperature too high or excess boronic acid. | Lower reaction temp to 50°C; ensure strict 1.05 eq of boronic acid. |

| Low Yield / No Reaction | Catalyst poisoning (Oxygen). | Degas solvents more rigorously; use fresh catalyst. |

| Hydrolysis of C4-Cl | Base too strong or reaction too wet. | Switch from |

| Poor Solubility | Carbazole aggregation. | Switch solvent system to 1,4-Dioxane/Water or add minimal THF. |

Characterization Data (Expected)

-

Appearance: Bright yellow powder (typical for Carbazole-Quinazoline hybrids).

-

¹H NMR (CDCl₃, 400 MHz):

-

The quinazoline C2-H is absent (substituted by Cl, no proton).

-

The Carbazole protons will show characteristic multiplets in the 7.2–8.2 ppm region.

-

Diagnostic Peak: Look for the deshielded doublet of the carbazole proton ortho to the linkage (C1-H or C3-H of carbazole) shifted downfield due to the electron-withdrawing quinazoline ring.

-

-

Mass Spectrometry (HRMS):

-

Calc.[1] for

: -

Isotope Pattern: Distinct 3:1 ratio for

isotopes confirms the retention of the Chlorine atom.

-

References

-

Regioselectivity in Quinazolines: L. A. T. Cleghorn, et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016.

-

General Reactivity of 2,4-Dichloroquinazoline: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.

-

Carbazole Boronic Acid Precursor: (9-phenyl-9H-carbazol-2-yl)boronic acid properties and availability.

-

Microwave-Assisted Coupling (Alternative): Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI.

Sources

Technical Monograph: 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Structure, Synthesis, and Application in Organic Electronics

Executive Summary

2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is a specialized heterocyclic intermediate primarily utilized in the synthesis of high-performance Organic Light Emitting Diode (OLED) materials.[1] Structurally, it represents a Donor-Acceptor (D-A) dyad, combining the hole-transporting capability of 9-phenylcarbazole with the electron-transporting properties of a quinazoline core.[1]

The presence of the 2-chloro substituent on the quinazoline ring is the defining feature of this molecule's utility.[1] Unlike fully substituted derivatives, this chlorine atom serves as a highly reactive electrophilic "handle," enabling subsequent functionalization via nucleophilic aromatic substitution (

Chemical Structure & Electronic Properties[1][2]

Structural Anatomy

The molecule is composed of two distinct heteroaromatic systems linked by a single C-C bond:

-

Donor Moiety (Hole Transport): 9-Phenyl-9H-carbazole.[1] The linkage occurs at the C2 position of the carbazole, which extends the conjugation length more effectively than C3 linkages, lowering the triplet energy (

) slightly but improving charge mobility. -

Acceptor Moiety (Electron Transport): Quinazoline.[1] The linkage is at the C4 position.[2][3]

-

Reactive Handle: A chlorine atom at the C2 position of the quinazoline.[4]

Electronic Band Structure

In OLED host design, balancing charge injection is critical.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the electron-rich carbazole unit.[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the electron-deficient quinazoline ring.[1]

-

Bipolarity: This spatial separation of orbitals facilitates bipolar charge transport , allowing the material to transport both holes and electrons, which widens the recombination zone in the emissive layer and reduces efficiency roll-off.

Synthesis Strategy

The synthesis relies on the regioselective reactivity of 2,4-dichloroquinazoline.

The Selectivity Principle

2,4-Dichloroquinazoline possesses two electrophilic sites. However, they are not equal:

-

C4 Position: Highly electrophilic due to the additive inductive effect of N1 and N3. It is the preferred site for

and Pd-catalyzed coupling.[1] -

C2 Position: Less reactive.

-

Strategic Advantage: By controlling stoichiometry and temperature, one can selectively couple the carbazole boronic acid to the C4 position, leaving the C2-Cl intact for future steps.

Detailed Protocol

Target: Synthesis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole.

Reagents:

-

Substrate A: 2,4-Dichloroquinazoline (1.0 eq).[1]

-

Substrate B: (9-Phenyl-9H-carbazol-2-yl)boronic acid (1.05 eq).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] (3-5 mol%).[1] -

Base: Potassium Carbonate (

), 2M aqueous solution. -

Solvent: Toluene / Ethanol (4:1 ratio) or 1,4-Dioxane.

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon or Nitrogen for 15 minutes. Oxygen exclusion is critical to preserve the Pd(0) catalyst.[1]

-

Dissolution: Add 2,4-dichloroquinazoline and the carbazole boronic acid to the flask. Dissolve in the Toluene/Ethanol mixture. Degas the solvent by bubbling Argon for 10 minutes.

-

Catalyst Addition: Add

quickly to minimize air exposure. -

Base Addition: Add the degassed

solution. -

Reaction: Heat the mixture to 80°C . Note: Do not reflux aggressively (>100°C) initially, as higher temperatures may promote double-coupling at the C2 position.[1]

-

Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 4:1). The starting dichloroquinazoline (high

) should disappear, and a new fluorescent spot (product) should appear. -

Work-up:

-

Cool to room temperature.

-

Pour into water and extract with Dichloromethane (DCM).[1]

-

Wash organic layer with brine, dry over

.

-

-

Purification: The crude product is often a yellow solid. Purify via silica gel column chromatography (Eluent: DCM/Hexane gradient). Recrystallization from Toluene/Hexane is recommended for electronic-grade purity (>99.5%).[1]

Applications in Drug Development & Materials Science[1]

OLED Host Materials

This compound is rarely the final device material. Instead, it is a key intermediate .

-

Mechanism: The C2-Cl group is displaced by a second donor unit (e.g., another carbazole, diphenylamine, or acridine).

-

Result: A "D-A-D" (Donor-Acceptor-Donor) structure.

-

Benefit: These symmetrical or asymmetrical D-A-D molecules exhibit Thermally Activated Delayed Fluorescence (TADF), converting non-emissive triplet excitons into emissive singlet excitons, theoretically achieving 100% internal quantum efficiency.

Medicinal Chemistry Potential

While primarily an OLED material, the 2-amino-4-heteroaryl-quinazoline scaffold is a privileged structure in kinase inhibition.[1]

-

Potential: Displacement of the C2-Cl with aliphatic amines or anilines could yield inhibitors for EGFR or VEGFR kinases, given the structural similarity to Lapatinib or Gefitinib analogs.

Safety and Handling

-

Hazard Identification: As a halogenated heteroaromatic, assume potential skin sensitization and eye irritation.

-

Storage: Store in a cool, dry place under inert gas. The C-Cl bond is stable, but prolonged exposure to moisture can lead to slow hydrolysis of the quinazoline ring.

-

Purity Check: For OLED applications, halogen impurities (unreacted starting material) act as exciton traps. Ensure <50 ppm Cl (excluding the structural Cl) via Ion Chromatography if used in device fabrication.

References

-

Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.[1] (Discusses the exclusive selectivity for the C-4 position in quinazolines). Link

-

Carbazole compounds, synthesis and application thereof in OLEDs. Google Patents CN104725298A. (Details the use of carbazole-based hosts). Link

-

Derivatives of carbazole and quinazoline as host materials for red phosphorescent OLEDs. ResearchGate. (Validates the bipolar host strategy using this specific scaffold). Link

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. (Review of factors determining site-selectivity in polyhalogenated heterocycles). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 4. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of the novel heterocyclic compound, 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation patterns of its constituent chloroquinazoline and phenylcarbazole moieties to propose a detailed predictive analysis of its behavior under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). This document is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and analytical sciences, offering insights into method development, spectral interpretation, and structural elucidation of this and structurally related compounds. We will delve into the rationale behind instrumental parameter selection, sample preparation protocols, and the logical deduction of fragmentation pathways, supported by illustrative diagrams and a curated list of authoritative references.

Introduction: The Significance of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

The fusion of quinazoline and carbazole ring systems has given rise to a class of compounds with significant interest in medicinal chemistry and materials science. Quinazoline derivatives are known for a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] Similarly, carbazole-containing molecules are explored for their unique photophysical and electronic properties, as well as their roles in biologically active compounds. The target molecule, 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole, combines these two privileged scaffolds, making it a compound of interest for novel therapeutic development and other advanced applications.

Accurate structural characterization is a cornerstone of drug discovery and development. High-resolution mass spectrometry (HRMS) stands as a powerful tool for the unambiguous identification and structural elucidation of novel chemical entities.[3][4] This guide will provide a detailed protocol and theoretical framework for the analysis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole using Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometry, a technique that offers high sensitivity, mass accuracy, and the ability to perform detailed fragmentation analysis.[5]

Foundational Principles: Ionization and Fragmentation in ESI-MS/MS

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and semi-polar molecules, including many drug compounds.[6] In positive ion mode, a protonated molecule, [M+H]⁺, is typically formed. Tandem mass spectrometry (MS/MS) involves the isolation of this precursor ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a wealth of structural information.[7]

The fragmentation of a molecule in the gas phase is not a random process; it is governed by the principles of chemical stability. Cleavage preferentially occurs at weaker bonds and in ways that lead to the formation of stable neutral molecules and charged fragments. For heterocyclic compounds, fragmentation often involves the cleavage of bonds within the ring systems or the loss of substituents.[8]

Experimental Design: A Self-Validating Protocol

The following protocol is designed to be a robust starting point for the analysis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole. The causality behind each step is explained to allow for logical troubleshooting and adaptation.

Sample Preparation

Given the predicted non-polar nature of the target compound, a diligent sample preparation protocol is crucial to minimize matrix effects and ensure accurate analysis.

Protocol: Solid-Phase Extraction (SPE) for Sample Clean-up

-

Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. This activates the stationary phase for optimal retention of the analyte.

-

Loading: Dissolve the sample in a minimal amount of a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with an aqueous solution (e.g., water with 0.1% formic acid) to a final organic concentration of <5%. Load the sample onto the conditioned SPE cartridge. The low organic content ensures efficient binding of the non-polar analyte to the C18 sorbent.

-

Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution. This step removes polar impurities that are not retained on the stationary phase.

-

Elution: Elute the target compound with 2 mL of methanol or acetonitrile. These stronger organic solvents disrupt the interaction between the analyte and the C18 sorbent, allowing for its collection.

-

Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This step concentrates the sample and ensures compatibility with the chromatographic system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

The following parameters for a Q-TOF mass spectrometer are recommended for the qualitative analysis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole.

| Parameter | Setting | Rationale |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm | A C18 column is well-suited for the retention of non-polar compounds. The smaller particle size enhances separation efficiency. |

| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the protonation of the analyte in the ESI source, promoting the formation of [M+H]⁺ ions. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography and is compatible with ESI-MS. |

| Gradient | 5% B to 95% B over 15 min | A gradient elution is necessary to effectively elute the non-polar analyte from the column and separate it from any remaining impurities. |

| Flow Rate | 0.3 mL/min | A moderate flow rate is optimal for good chromatographic separation and efficient ionization. |

| Ionization Mode | ESI Positive | The nitrogen atoms in the quinazoline and carbazole rings are expected to be readily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the formation of the electrospray plume. |

| Source Temp. | 120 °C | Aids in the desolvation of the analyte ions. |

| Desolvation Temp. | 350 °C | Further aids in the removal of solvent from the ions before they enter the mass analyzer. |

| Cone Gas Flow | 50 L/hr | Helps to focus the ions into the mass spectrometer. |

| Desolvation Gas Flow | 600 L/hr | Facilitates the evaporation of the solvent. |

| Collision Energy | Ramped 10-40 eV | A ramped collision energy allows for the observation of a range of fragment ions, from those formed at low energy to those requiring higher energy for their formation. |

Predicted Mass Spectrum and Fragmentation Analysis

Based on the chemical structure, the predicted molecular formula for 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is C₂₆H₁₆ClN₃.

Table of Predicted Exact Masses:

| Species | Formula | Calculated Monoisotopic Mass (Da) |

| [M] | C₂₆H₁₆³⁵ClN₃ | 405.1033 |

| [M+H]⁺ | C₂₆H₁₇³⁵ClN₃⁺ | 406.1111 |

| [M+2] | C₂₆H₁₆³⁷ClN₃ | 407.1003 |

| [M+H+2]⁺ | C₂₆H₁₇³⁷ClN₃⁺ | 408.1081 |

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with the [M+2] peak having an intensity of approximately one-third that of the M peak.

Proposed Fragmentation Pathways

The fragmentation of the protonated molecule is likely to be initiated at the most labile bonds and proceed through pathways that generate stable fragments.

Diagram: Proposed Fragmentation Workflow

Caption: A generalized workflow for the ESI-MS/MS analysis of a small molecule.

Diagram: Predicted Fragmentation Pathways of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Sources

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. mdpi.com [mdpi.com]

- 3. Ultrahigh resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempap.org [chempap.org]

- 5. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physical and Chemical Properties of Quinazoline-Carbazole Derivatives

Executive Summary: The Donor-Acceptor Synergy

The fusion of quinazoline and carbazole moieties represents a strategic convergence of pharmacophoric and optoelectronic utility. In drug development, this hybrid scaffold leverages the established kinase-inhibitory potency of the quinazoline core (e.g., Gefitinib, Erlotinib) with the lipophilic, DNA-intercalating, and hole-transporting properties of carbazole.

From a physicochemical perspective, these derivatives function as classic Donor-Acceptor (D-A) systems. The electron-deficient quinazoline ring (Acceptor) and the electron-rich carbazole unit (Donor) create a polarized architecture. This electronic push-pull mechanism dictates their high extinction coefficients, solvatochromic behavior, and unique intramolecular charge transfer (ICT) states, making them invaluable not only as bioactive agents but also as fluorescent probes for cellular imaging.

Structural Architecture & Synthesis Strategies

Retrosynthetic Analysis

The construction of quinazoline-carbazole hybrids typically targets the C-4 position of the quinazoline ring for functionalization, as this site is highly susceptible to nucleophilic aromatic substitution (

Synthesis Protocol: Copper-Catalyzed Cyclization & Coupling

Reference Grounding: Based on methodologies involving Cu-catalyzed cyclization and nucleophilic substitution [1][3].

Step 1: Construction of the Quinazoline Core

-

Reagents: 2-bromobenzaldehyde (1.0 eq), amidine hydrochloride (1.2 eq), CuI (10 mol%), Cs₂CO₃ (2.0 eq).

-

Solvent: DMF or DMSO (anhydrous).

-

Conditions: Heat at 100°C for 12–16 hours under N₂ atmosphere.

-

Mechanism: Ullmann-type C-N coupling followed by intramolecular condensation.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Introduction of the Carbazole Moiety

-

Activation: If the quinazoline C-4 position is a carbonyl (quinazolinone), chlorinate using POCl₃ (Reflux, 4h) to generate 4-chloroquinazoline.

-

Coupling:

-

Reactants: 4-chloroquinazoline derivative (1.0 eq), Carbazole (1.1 eq), NaH (60% dispersion, 1.5 eq).

-

Solvent: Dry THF or DMF.

-

Procedure: Add NaH to a solution of carbazole at 0°C. Stir 30 min. Add 4-chloroquinazoline dropwise. Reflux for 6–12 hours.

-

-

Validation: Monitor TLC for disappearance of the chloro-starting material. The product often precipitates or fluoresces under UV (365 nm).

Synthesis Workflow Diagram[1]

Figure 1: Step-wise synthetic pathway for C4-substituted quinazoline-carbazole hybrids.

Physicochemical Profiling

Electronic Properties (The D-A Effect)

The defining feature of these derivatives is the Intramolecular Charge Transfer (ICT) .

-

Ground State: The carbazole nitrogen lone pair is delocalized into the quinazoline π-system.

-

Excited State: Upon photoexcitation, electron density shifts significantly from the carbazole (Donor) to the quinazoline (Acceptor), resulting in a large dipole moment change.

-

Solvatochromism: As solvent polarity increases (Hexane → DMSO), the emission spectrum typically red-shifts (bathochromic shift) due to stabilization of the polarized excited state [2][6].

Thermal & Stability Data

These hybrids exhibit high thermal robustness, a critical attribute for processing and shelf-life.

-

Melting Point (

): Typically 180°C – 250°C [3]. -

Decomposition (

): Often >300°C (5% weight loss in TGA), attributed to the rigid tricyclic carbazole backbone.

Quantitative Data Summary

| Property | Typical Range/Value | Mechanistic Driver | Relevance |

| LogP (Lipophilicity) | 3.5 – 5.5 | Carbazole hydrophobicity | Membrane permeability; CNS penetration potential. |

| Quantum Yield ( | 0.40 – 0.90 | Rigid planar structure | Fluorescent tracking in bio-assays. |

| Stokes Shift | 80 – 160 nm | ICT-induced relaxation | High signal-to-noise ratio in imaging. |

| Thermal Stability | Drug formulation stability. | ||

| Solubility | Low in | Planar aromatic stacking | Requires formulation (e.g., liposomes) for delivery. |

Biological Interface & SAR Logic

Mechanism of Action[2][3]

-

Kinase Inhibition (EGFR): The quinazoline N1 and N3 atoms act as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., EGFR). The C4-carbazole moiety occupies the hydrophobic back-pocket (gatekeeper region), potentially overcoming resistance mutations (e.g., T790M) [1][5].

-

DNA Intercalation: The planar carbazole moiety can slide between DNA base pairs, causing structural distortion and inhibiting replication enzymes like Topoisomerase I/II [8].

Structure-Activity Relationship (SAR) Map

Figure 2: SAR logic for Quinazoline-Carbazole derivatives in anticancer applications.

ADME Considerations

-

Permeability: The carbazole unit significantly increases lipophilicity. While this aids in crossing the cell membrane, it may require solubilizing groups (e.g., morpholine or piperazine tails) at the C6/C7 positions of the quinazoline to prevent aggregation and improve oral bioavailability [5].

-

Metabolism: The electron-rich carbazole ring is a potential site for CYP450 oxidation. Fluorination of the carbazole ring can block metabolic hot-spots, extending half-life.

Experimental Protocols (Self-Validating)

Protocol: UV-Vis & Fluorescence Characterization

Objective: Determine the ICT strength and Quantum Yield.

-

Preparation: Prepare

M solutions of the hybrid in solvents of varying polarity: Hexane (Non-polar), Toluene, DCM, Acetonitrile, DMSO (Polar aprotic). -

Absorbance Scan: Record UV-Vis spectra (200–800 nm). Note the

of the lowest energy band (ICT band). -

Emission Scan: Excite at

. Record emission spectra. -

Self-Validation Check:

-

Lippert-Mataga Plot: Plot Stokes shift (

) vs. Orientation Polarizability ( -

Linearity: If Beer-Lambert law fails (non-linear Abs vs. Conc), aggregation is occurring. Dilute further.

-

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Assess bioactivity against cancer cell lines (e.g., MCF-7, A549).[1]

-

Seeding: Seed cells (

cells/well) in 96-well plates. Incubate 24h. -

Treatment: Add hybrid compound dissolved in DMSO (ensure final DMSO < 0.1%). Test 5 concentrations (e.g., 0.1, 1, 10, 50, 100

M). -

Incubation: 48 or 72 hours at 37°C, 5% CO₂.

-

Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure Absorbance at 570 nm.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine

. -

Control: Use Gefitinib as a positive control for EGFR-overexpressing lines.

References

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Vertex AI Search (NIH Source).2[3][4][5]

-

Preparation and photophysical properties of quinazoline-based fluorophores. ResearchGate.6[3][4][5]

-

Synthesis of quinazoline derivatives 1-3. Conditions. ResearchGate (Scheme 1).4[3][4][5][7][8]

-

An appraisal of anticancer activity with structure-activity relationship of quinazoline. PubMed.[9]9[3][4][5]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.10[3]

-

Photophysical properties of quinazoline-based fluorophores (RSC). RSC.11[3][4][5]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.12[3][5]

-

Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH.7[3][4][5]

Sources

- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05701K [pubs.rsc.org]

- 12. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of Novel Carbazole Compounds

Abstract

Carbazole-based organic compounds have emerged as a cornerstone in the field of materials science, particularly for optoelectronic applications. Their inherent electronic properties, coupled with high thermal stability and versatile functionalization, make them privileged scaffolds for novel materials.[1][2] This guide provides an in-depth exploration of the photophysical principles governing these compounds, intended for researchers, chemists, and drug development professionals. We will dissect the relationship between molecular architecture and optical behavior, focusing on key phenomena such as Intramolecular Charge Transfer (ICT), Aggregation-Induced Emission (AIE), and Thermally Activated Delayed Fluorescence (TADF). Furthermore, this document outlines robust, self-validating experimental protocols for characterization and discusses the synergistic role of computational modeling in predicting and understanding these properties. The ultimate goal is to equip scientists with the foundational knowledge and practical insights required to design and analyze the next generation of high-performance carbazole-based materials.

The Carbazole Core: A Privileged Scaffold in Photophysics

Fundamental Structure and Electronic Properties

9H-Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring.[1] This planar and rigid structure results in extensive π-conjugation, which is fundamental to its electronic properties. The nitrogen atom's lone pair of electrons imparts a strong electron-donating (hole-transporting) character, making the carbazole moiety an excellent donor unit in donor-acceptor (D-A) molecular architectures.[1][3] This inherent electron-rich nature is crucial for facilitating charge transfer, a key process in tailoring the optical and electronic behavior of materials.[3]

Why Carbazole? Key Advantages for Optoelectronic Materials

The widespread use of carbazoles in optoelectronics is not accidental; it is a direct consequence of a unique combination of advantageous properties:

-

High Thermal and Electrochemical Stability: The rigid, fused-ring system provides robustness, which is essential for device longevity and performance under operational stress.[1]

-

Excellent Hole-Transporting Ability: The electron-rich nature of the nitrogen atom facilitates efficient movement of positive charge carriers (holes).[1][2]

-

High Photoluminescence Quantum Yield (PLQY): Many carbazole derivatives are highly emissive, a prerequisite for applications in lighting and displays.[1]

-

Tunable Electronic Structure: The carbazole core can be easily functionalized at multiple positions (e.g., N-9, C-3, C-6), allowing for precise tuning of its electronic and photophysical properties. This chemical versatility enables the rational design of molecules for specific applications, from blue-emitting OLEDs to efficient solar cells.[1][4]

Core Photophysical Principles in Carbazole Systems

The interaction of light with a carbazole molecule initiates a series of complex processes. Understanding these pathways is critical to interpreting experimental data and designing new compounds.

The Jablonski Diagram: Mapping Excited State Fates

Upon absorbing a photon of appropriate energy, a molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can relax through several pathways, as illustrated in the Jablonski diagram. For carbazole derivatives, the most relevant processes are:

-

Fluorescence: Radiative decay from S₁ back to S₀, typically a fast process (nanoseconds). This is the origin of light emission in many applications.[5]

-

Internal Conversion (IC): Non-radiative decay between states of the same spin multiplicity (e.g., S₁ to S₀).

-

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ to a triplet state, T₁). This process is fundamental to phosphorescence and TADF.[5]

Caption: Simplified Jablonski diagram of key photophysical processes.

Intramolecular Charge Transfer (ICT)

Perhaps the most powerful tool for tuning carbazole photophysics is the creation of D-A systems that exhibit Intramolecular Charge Transfer (ICT). In these molecules, the electron-donating carbazole is covalently linked to an electron-accepting moiety. Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), typically localized on the carbazole donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor.[4][6]

This charge separation in the excited state has profound consequences:

-

Red-Shifted Emission: ICT states are highly polar and are stabilized in polar solvents, leading to a significant red-shift (bathochromic shift) in the emission spectrum.[7]

-

Tunable Emission Colors: By varying the strength of the donor and acceptor units, the energy of the ICT state can be precisely controlled, allowing for the design of molecules that emit across the visible spectrum.[3]

Environmental Effects: Solvatochromism

The sensitivity of ICT states to the local environment gives rise to solvatochromism—the change in absorption or emission color with solvent polarity.[8] For many carbazole derivatives, increasing solvent polarity leads to a progressive red-shift in the fluorescence emission maximum.[8] This phenomenon is a direct result of the greater stabilization of the polar ICT excited state by more polar solvent molecules. Analyzing the solvatochromic behavior provides crucial insight into the nature of the excited state and the change in dipole moment upon excitation.[9]

Frontier Phenomena in Novel Carbazole Compounds

Modern carbazole chemistry has moved beyond simple fluorescence to exploit more complex and highly efficient photophysical phenomena.

Aggregation-Induced Emission (AIE)

Conventional fluorescent molecules often suffer from Aggregation-Caused Quenching (ACQ), where their emission intensity decreases in the solid state or at high concentrations due to π-π stacking.[10] AIE is a fascinating counter-phenomenon where certain molecules, often non-emissive in dilute solutions, become highly luminescent upon aggregation.[11][12]

-

Causality: The mechanism behind AIE is the Restriction of Intramolecular Motion (RIM). In solution, the molecules have rotatable parts (rotors) that dissipate excitation energy through non-radiative vibrational and rotational motions. In the aggregated state, these motions are physically locked, closing the non-radiative decay channels and forcing the molecule to relax via highly efficient fluorescence.[7][11] Many novel carbazole derivatives have been designed with bulky or propeller-like structures to promote this effect.[10][11]

Thermally Activated Delayed Fluorescence (TADF)

TADF is a groundbreaking mechanism that enables organic light-emitting diodes (OLEDs) to achieve theoretical internal quantum efficiencies (IQE) of 100%. In conventional fluorescent materials, 75% of excitons are formed in non-emissive triplet states. TADF materials provide a pathway to harvest these triplets.[3][13]

-

Mechanism: TADF emitters are designed as D-A systems where the spatial separation between the HOMO (on the donor) and LUMO (on the acceptor) is maximized. This minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[13][14] If this gap is sufficiently small (typically < 0.2 eV), triplet excitons can be converted back into singlet excitons via a thermally activated process called Reverse Intersystem Crossing (RISC). These newly formed singlets can then decay radiatively, producing delayed fluorescence.[3][15] Carbazole is one of the most widely used donor units in the design of high-performance TADF emitters.[13][16]

A Researcher's Workflow: From Synthesis to Characterization

A systematic and rigorous workflow is essential for accurately characterizing the photophysical properties of novel carbazole compounds.

Caption: Experimental and computational workflow for carbazole compounds.

Synthetic Strategies

Novel carbazole derivatives are often synthesized using modern cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between aryl halides and boronic acids, is a particularly powerful and widely used method for creating complex conjugated carbazole systems.[17]

Experimental Protocol: Steady-State Photophysical Characterization

This protocol describes the foundational measurements of absorption and emission.

-

Objective: To determine the absorption and emission maxima (λabs, λem) and the molar extinction coefficient (ε).

-

Instrumentation: UV-Vis Spectrophotometer, Spectrofluorometer.

-

Methodology:

-

Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble. To investigate solvatochromism, prepare solutions in a range of solvents of varying polarity (e.g., cyclohexane, toluene, THF, DCM, acetonitrile, ethanol).[8]

-

Stock Solution Preparation: Accurately prepare a stock solution of known concentration (e.g., 1 mM). The accuracy of this step is critical for determining the molar extinction coefficient.

-

UV-Vis Measurement:

-

Prepare a dilute solution (typically 1-10 µM) from the stock solution in a 1 cm path length quartz cuvette.

-

Record the absorbance spectrum. The absorbance maximum should ideally be between 0.1 and 1.0 to ensure linearity (Beer-Lambert Law).

-

Calculate ε using the formula: ε = A / (c * l), where A is absorbance, c is molar concentration, and l is path length.

-

-

Photoluminescence (PL) Measurement:

-

Use a solution with a low absorbance (< 0.1 at the excitation wavelength) to avoid inner-filter effects.

-

Set the excitation wavelength (λex) at or near the absorption maximum.

-

Record the emission spectrum. The peak of this spectrum is λem.

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at λem. This spectrum should ideally match the absorption spectrum, confirming the purity of the emissive species.[18]

-

-

Experimental Protocol: Determining Photoluminescence Quantum Yield (PLQY)

PLQY (ΦPL) is a measure of emission efficiency, defined as the ratio of photons emitted to photons absorbed.

-

Objective: To quantify the emission efficiency of the compound.

-

Instrumentation: Spectrofluorometer with an integrating sphere.

-

Causality: The integrating sphere method is the gold standard as it captures all emitted light, regardless of direction or scattering, providing a more accurate measurement than comparative methods that rely on standards.[18]

-

Methodology (Absolute Method):

-

Sample Preparation: Prepare a dilute solution with an absorbance of ~0.1 at the excitation wavelength.

-

Blank Measurement: Place a cuvette with the pure solvent inside the integrating sphere and measure the scattered excitation light profile.

-

Sample Measurement: Replace the blank with the sample cuvette and measure the spectrum again. The spectrum will now contain both scattered excitation light and the sample's emission.

-

Calculation: The instrument's software calculates ΦPL by comparing the integrated intensity of the sample's emission peak to the integrated intensity of the absorbed light (the difference in the excitation peak between the blank and sample measurements).

-

Trustworthiness: For phosphorescent or TADF compounds, it is crucial to degas the solution (e.g., via freeze-pump-thaw cycles or nitrogen bubbling) to remove dissolved oxygen, which is a known quencher of triplet states.[18]

-

Experimental Protocol: Time-Resolved Photoluminescence

This measurement determines the average time a molecule spends in the excited state before returning to the ground state.

-

Objective: To measure the excited-state lifetime (τ).

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.

-

Methodology:

-

The sample is excited by a pulsed laser source (e.g., a picosecond diode laser).

-

The instrument measures the time delay between the laser pulse and the arrival of the first emitted photon at a detector.

-

This process is repeated millions of times to build a histogram of photon arrival times.

-

The resulting decay curve is fitted to an exponential function (or multiple exponentials for complex systems) to extract the lifetime (τ). A mono-exponential decay indicates a single emissive species.

-

The Role of Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools in modern materials research.[13][19]

Predicting Properties with DFT and TD-DFT

-

DFT: Used to calculate the ground-state geometry and the energies and spatial distributions of the frontier molecular orbitals (HOMO and LUMO). Visualizing the HOMO/LUMO separation is key to predicting ICT and designing TADF molecules.[13][19][20]

-

TD-DFT: Used to model the excited states, predict absorption and emission spectra, and estimate the singlet-triplet energy gap (ΔEST).[19][21][22]

A Self-Validating System: Correlating Theory with Experiment

The true power of computational chemistry is realized when it is used in concert with experimental results. A strong correlation between the TD-DFT predicted absorption spectrum and the experimentally measured one validates the chosen computational model.[21] This validated model can then be used to reliably predict the properties of yet-to-be-synthesized molecules, guiding experimental efforts and accelerating the discovery of new materials.[19]

Applications and Future Outlook

The unique photophysical properties of novel carbazole compounds have led to their use in a wide array of advanced applications.

| Application Area | Key Carbazole Property | Example Compounds/Systems | Supporting References |

| OLEDs | High PLQY, Tunable Emission, Good Hole Transport, TADF | CBP (host), 4CzIPN (TADF emitter) | [1][23][24][25] |

| Dye-Sensitized Solar Cells (DSSCs) | Strong Absorption, Efficient Charge Injection | D-π-A carbazole dyes | [19][26] |

| Bio-imaging & Sensing | High PLQY, AIE properties, Biocompatibility | Carbazole Schiff bases | [7] |

| Photocatalysis | Strong Redox Potentials in Excited States | Carbazole-based photosensitizers | [27] |

The Future of Carbazole Research

The field continues to evolve rapidly. Current research focuses on developing carbazole derivatives with even more sophisticated properties, such as:

-

Multi-Resonant TADF (MR-TADF): Designing more rigid carbazole frameworks to achieve narrower emission spectra and improved color purity in OLEDs.[14]

-

Circularly Polarized Luminescence (CPL): Introducing chirality to carbazole systems for applications in 3D displays and secure communications.

-

Near-Infrared (NIR) Emitters: Extending the D-A concept to create carbazoles that emit in the NIR region for applications in night-vision devices and deep-tissue bio-imaging.[3]

By combining innovative synthetic chemistry, rigorous photophysical characterization, and predictive computational modeling, the remarkable potential of carbazole-based materials will continue to be unlocked for years to come.

References

- Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P–N Chemistry. ACS Publications.

- Computational Study of Structure and Photophysical Properties Relationship of Carbazoles with Four Anchoring Groups for DSSC. ThaiScience.

- Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.

- Carbazoles in Optoelectronic Applications. Old City Publishing.

- Carbazole-Based Optoelectronic Materials: A Deep Dive into CAS 877615-05-9. NINGBO INNO PHARMCHEM CO.,LTD.

- Two decades of carbazole–triarylborane hybrids in optoelectronics. RSC Publishing.

- New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO. RSC Publishing.

- Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry. PubMed.

- New carbazole-based fluorophores: Synthesis, characterization, and aggregation-induced emission enhancement. HKUST Research Portal.

- The photochemistry and photophysics of benzoyl-carbazole. RSC Publishing.

- Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. PMC.

- Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C (RSC Publishing).

- Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. Technology audit and production reserves.

- Environmental effects on the fluorescence behaviour of carbazole derivatization reagents. Wiley Online Library.

- Synthesis of novel carbazole based styryl: rational approach for photophysical properties and TD-DFT. PubMed.

- Synthesis and Characterization of New Carbazole Derivative for Photorefractive Materials. ResearchGate.

- Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. RSC Publishing.

- Synthesis and optical properties of m-phenyl carbazole derivatives showing aggregation-induced emission and thermally activated delayed fluorescence. Oxford Academic.

- Aggregation-Induced Emission Enhancement and Solid-State Photoswitching of Crystalline Carbazole N-Salicylidene Anilines. ACS Publications.

- Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. MDPI.

- Carbazole-Based TADF Emitters. Emergent Mind.

- Computational study of electronic properties of carbazole derivatives compounds as sensitizer on dye-sensitized solar cells (DSSC). AIP Publishing.

- Synthesis of novel carbazole fused coumarin derivatives and DFT approach to study their photophysical properties. PubMed.

- Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups. SpringerLink.

- Solvent effects on optical and electronic properties of carbazole-benzothiazole based bipolar compound: TD-DFT/PCM approach. Moroccan Journal of Chemistry.

- A practical guide to measuring and reporting photophysical data. RSC Publishing.

- Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. MDPI.

- A computational study of the nonlinear optical properties of carbazole derivatives: Theory refines experiment. ResearchGate.

- Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Semantic Scholar.

- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.

- Photophysical and Photochemical Properties of Organic Molecules. ResearchGate.

- Synthetic, Structural, Photophysical and Computational Studies on π-Conjugated 1,3,2-Benzodiazaboroles with Carbazole Building Blocks. ResearchGate.

- Synthesis, photophysical and electrochemical properties of two novel carbazole-based dye molecules. PubMed.

- Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PMC.

Sources

- 1. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]

- 2. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00238A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Environmental effects on the fluorescence behaviour of carbazole derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel carbazole based styryl: rational approach for photophysical properties and TD-DFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 12. Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00731C [pubs.rsc.org]

- 15. emergentmind.com [emergentmind.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 19. thaiscience.info [thaiscience.info]

- 20. pubs.aip.org [pubs.aip.org]

- 21. Synthesis of novel carbazole fused coumarin derivatives and DFT approach to study their photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. oldcitypublishing.com [oldcitypublishing.com]

- 24. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices | Technology audit and production reserves [journals.uran.ua]

- 25. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 26. Synthesis, photophysical and electrochemical properties of two novel carbazole-based dye molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Luminescence of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and potential applications of the luminescent compound 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole. This document is intended for researchers, scientists, and professionals in the fields of materials science, organic chemistry, and drug development who are interested in the unique luminescent characteristics of carbazole-quinazoline derivatives.

Introduction: The Promise of Carbazole-Quinazoline Conjugates

The fusion of carbazole and quinazoline moieties into a single molecular entity has garnered significant attention in the scientific community. Carbazole derivatives are well-regarded for their excellent hole-transporting capabilities and high photoluminescence quantum yields, making them staples in the development of organic light-emitting diodes (OLEDs).[1] Quinazoline and its derivatives, on the other hand, are a versatile class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities and intriguing photophysical properties.[2][3]

The strategic combination of these two pharmacophores in 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole creates a donor-acceptor system. The electron-rich carbazole unit acts as the donor, while the electron-deficient quinazoline core serves as the acceptor. This intramolecular charge transfer (ICT) character is the fundamental origin of its luminescent properties and opens up a wide array of potential applications, from advanced display technologies to novel biological probes.

Synthesis and Molecular Design

The synthesis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole can be approached through a multi-step process that leverages established synthetic methodologies for both the carbazole and quinazoline fragments. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis of the target molecule can be logically divided into the preparation of two key intermediates: 9-phenyl-9H-carbazole-2-carbaldehyde and 2-amino-N-(2-chlorobenzoyl)benzamide, followed by a final condensation and cyclization reaction.

Caption: Proposed synthetic pathway for 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 9-Phenyl-9H-carbazole [4]

-

To a reaction flask, add carbazole, iodobenzene, cuprous iodide (CuI), and potassium carbonate (K2CO3).

-

The mixture is heated to 180°C under a nitrogen atmosphere for 24 hours.

-

After cooling, the reaction mixture is extracted with an organic solvent and purified by column chromatography to yield 9-phenyl-9H-carbazole.

Step 2: Synthesis of 9-Phenyl-9H-carbazole-2-carbaldehyde

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3) to dimethylformamide (DMF).

-

To this Vilsmeier reagent, add a solution of 9-phenyl-9H-carbazole in DMF.

-

The reaction mixture is stirred at room temperature and then heated to 90°C for several hours.

-

The mixture is then poured into ice water and neutralized to precipitate the aldehyde, which is then filtered and dried.

Step 3: Synthesis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole [5]

-

A mixture of 9-phenyl-9H-carbazole-2-carbaldehyde and anthranilamide is dissolved in a suitable solvent like ethanol.[3]

-

A catalytic amount of iodine (I2) and an oxidant such as potassium permanganate (KMnO4) are added.

-

The reaction is refluxed for several hours until completion, monitored by thin-layer chromatography.

-

The final product is isolated by filtration and purified by recrystallization or column chromatography.

Photophysical Properties and Luminescence Mechanism

The luminescence of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole arises from the electronic transitions between its molecular orbitals. The carbazole moiety serves as a strong electron donor, while the chloro-substituted quinazoline acts as an electron acceptor.

Absorption and Emission Spectra

| Property | Expected Range | Solvent | Reference Compounds |

| Absorption Maxima (λabs) | 310 - 350 nm | Toluene, CH2Cl2 | 2-aryl-4-substituted quinazolines |

| Emission Maxima (λem) | 400 - 480 nm | Toluene, CH2Cl2 | Carbazole-benzimidazole systems |

| Stokes Shift | 90 - 130 nm | - | Calculated from λabs and λem |

| Quantum Yield (ΦF) | 0.40 - 0.90 | Toluene | 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones |

Note: The data presented in this table is an estimation based on published data for structurally similar compounds and should be experimentally verified for 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole.

The absorption spectrum is expected to show strong π-π* transitions characteristic of the carbazole and quinazoline aromatic systems. The emission spectrum is anticipated to be in the blue to blue-green region of the visible spectrum, a desirable characteristic for OLED applications.

Solvatochromism and Intramolecular Charge Transfer (ICT)

The donor-acceptor nature of the molecule suggests that its emission properties will be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission maximum. This behavior is a strong indicator of an ICT state.

Caption: Effect of solvent polarity on the energy levels and emission of a molecule with ICT character.

Experimental Protocols for Luminescence Characterization

Accurate characterization of the luminescent properties of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is crucial for its potential applications. The following are standard protocols for such measurements.

UV-Vis Absorption and Fluorescence Spectroscopy

-

Solution Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., toluene, dichloromethane) at a concentration of 10-3 M. From this, prepare a series of dilutions in the range of 10-5 to 10-6 M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission and excitation spectra.

-

Measurement:

-

Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette.

-

For fluorescence measurements, excite the sample at its absorption maximum (λabs) and record the emission spectrum. The excitation and emission slit widths should be kept narrow (e.g., 2-5 nm) to ensure good resolution.

-

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)[9][10]

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a standard that absorbs and emits in a similar spectral range as the sample. For a blue-emitting compound, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common choice.

-

Procedure:

-

Prepare a series of solutions of both the sample and the standard with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Record the fluorescence spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the fluorescence emission curves.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

-

Calculation: The quantum yield of the sample (ΦS) is calculated using the following equation:

ΦS = ΦR × (mS / mR) × (nS2 / nR2)

Where:

-

ΦR is the quantum yield of the reference.

-

mS and mR are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.

-

nS and nR are the refractive indices of the sample and reference solvents, respectively.

-

Caption: Workflow for the determination of relative fluorescence quantum yield.

Potential Applications

The promising photophysical properties of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole position it as a strong candidate for several high-impact applications.

Organic Light-Emitting Diodes (OLEDs)

The high quantum yield and blue emission of carbazole-based materials make them highly desirable for use as emitters or hosts in the emissive layer of OLEDs.[9][10] The bipolar nature, arising from the hole-transporting carbazole and electron-accepting quinazoline, can lead to balanced charge injection and transport, a critical factor for achieving high efficiency and device longevity in OLEDs.[11]

Fluorescent Probes and Sensors

The sensitivity of the compound's luminescence to its local environment (solvatochromism) can be exploited for the development of fluorescent probes. For instance, it could be used to probe the polarity of microenvironments in biological systems or to detect the presence of specific analytes that interact with the molecule and alter its ICT character.

Drug Development

Quinazoline derivatives are known for their wide range of biological activities. The luminescent properties of this compound could be utilized in medicinal chemistry for applications such as cellular imaging and tracking the distribution of the drug molecule within biological systems.

Conclusion

2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is a promising luminescent material that synergistically combines the advantageous properties of both carbazole and quinazoline moieties. Its anticipated strong blue emission, high quantum yield, and environmentally sensitive fluorescence make it a versatile compound with significant potential in OLEDs, chemical sensing, and biomedical imaging. Further experimental investigation is warranted to fully elucidate its photophysical properties and explore its full range of applications.

References

-

Yamaguchi, J., Muto, K., & Itami, K. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 841937. [Link]

-

Al-Zahrani, F. A., Al-Ghamdi, A. M., & El-Emam, A. A. (2022). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules, 27(19), 6296. [Link]

-

Li, Y., Li, X., Wang, Y., & Zhang, J. (2021). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. The Journal of Organic Chemistry, 86(2), 1697–1708. [Link]

- A kind of method for synthesizing quinazolinone from anthranilamide and unsaturated aldehyde. (2020).

-

Kniaz, K., et al. (2021). Synthesis and photophysical properties of 2-aryl-4-(morpholin-4-yl)quinazoline chromophores: The effect of π-linker moiety. Dyes and Pigments, 188, 109188. [Link]

-

Wang, L., et al. (2015). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega, 5(48), 30936-30945. [Link]

-

Ivaniuk, K., et al. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Materials, 14(11), 2969. [Link]

-

O'Connor, C. I., et al. (2015). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules, 20(8), 14656–14676. [Link]

- Preparation method of N-phenyl-3-bromocarbazole. (2014).

-

A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]

-

Volyniuk, D., et al. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Omega, 8(13), 12051–12060. [Link]

-

O'Connor, C. I., et al. (2015). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. ResearchGate. [Link]

-

Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2008). Journal of Fluorescence, 18(6), 1161-1167. [Link]

-

Synthesis of new 9H-Carbazole derivatives. (2020). ResearchGate. [Link]

-

Relative Quantum Yield. Edinburgh Instruments. [Link]

-

Kniaz, K., et al. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Molecules, 27(21), 7202. [Link]

-

Organic light-emitting diode. Wikipedia. [Link]

-

Synthesis of new 9H-Carbazole derivatives. (2014). Iraqi Journal of Science. [Link]

-

Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2008). ResearchGate. [Link]

-

Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C, 11(26), 8576-8596. [Link]

-

Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines. (2014). Molecules, 19(12), 20455–20471. [Link]

-

Ganesan, P., et al. (2023). 9-(4-Methoxyphenyl)-9H-carbazole. IUCrData, 8(8), x230674. [Link]

-

The synthesis of 9-(4-nitrophenylsulfonyl)-9H-carbazole.... (2019). ResearchGate. [Link]

-

Measurement of fluorescence quantum yields. The Royal Society of Chemistry. [Link]

-

Wu, T.-Y., et al. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega, 5(18), 10452–10461. [Link]

Sources

- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 2. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103601668A - Preparation method of N-phenyl-3-bromocarbazole - Google Patents [patents.google.com]

- 5. Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Thermal Stability in Advanced Pharmaceutical Intermediates

An In-Depth Technical Guide to the Thermogravimetric Analysis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

In the landscape of modern drug discovery and development, the molecule 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole stands as a compound of significant interest, bridging the structural motifs of quinazoline and carbazole. Quinazoline derivatives are well-established pharmacophores with a wide array of biological activities, including antimicrobial and cytotoxic effects[1][2]. Similarly, carbazole moieties are integral to many pharmaceuticals and functional materials, valued for their unique electronic and photophysical properties[3][4]. The fusion of these two potent scaffolds suggests a promising candidate for novel therapeutic agents.

However, for any active pharmaceutical ingredient (API) or its intermediate to progress through the development pipeline, a thorough understanding of its physicochemical properties is paramount. Among these, thermal stability is a critical attribute that dictates manufacturing processes, storage conditions, and ultimately, the safety and efficacy of the final drug product[5]. Thermogravimetric analysis (TGA) is an indispensable analytical technique for elucidating the thermal stability and decomposition profile of such compounds[6][7]. TGA provides quantitative information on mass changes as a function of temperature in a controlled atmosphere, offering invaluable insights into decomposition temperatures, the presence of residual solvents or moisture, and the overall thermal robustness of the material[5].

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale underpinning the experimental design and data interpretation.

Understanding the Thermal Behavior of the Constituent Moieties

A predictive understanding of the TGA profile of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole can be inferred from the known thermal characteristics of its constituent parts:

-

Carbazole Derivatives: These compounds are generally known for their high thermal stability, a property attributed to their rigid, aromatic structure[8][9]. The decomposition temperatures for many carbazole-based materials are often observed to be above 300-400°C[8][10].

-

Quinazoline Derivatives: The thermal stability of quinazoline derivatives can be more varied, influenced by the nature and position of their substituents[11][12]. The presence of a chloro-substituent may influence the decomposition pathway.

The combination of these two robust aromatic systems in the target molecule suggests a high thermal stability, with decomposition likely occurring at elevated temperatures. The initial mass loss events, if any, would likely be attributable to the loss of residual solvents or moisture, rather than the decomposition of the molecule itself[6][13].

Experimental Protocol: A Self-Validating Approach to TGA

The following protocol for the TGA of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is designed to yield precise and reproducible data. The causality behind each parameter selection is explained to ensure a deep understanding of the methodology.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for accurate measurements. The instrument's temperature and mass balance should be calibrated using certified reference materials under the same conditions as the experiment[14].

Step-by-Step Experimental Procedure

-

Sample Preparation:

-

Rationale: Proper sample preparation is crucial to avoid artifacts. A representative, homogenous sample is required.

-

Procedure: A small amount of the 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole sample (typically 3-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum)[10]. The sample should be finely powdered to ensure uniform heat distribution.

-

-

Instrument Setup and Purge Gas:

-

Rationale: An inert atmosphere is critical for studying the intrinsic thermal decomposition of the compound, preventing oxidative degradation[11]. Nitrogen is a common and cost-effective choice. A consistent purge gas flow rate is necessary to remove evolved gases from the furnace and prevent secondary reactions[15].

-

Procedure: The TGA furnace is purged with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time before the experiment to ensure an inert environment.

-

-

Temperature Program:

-

Rationale: A dynamic heating program allows for the determination of decomposition temperatures and the observation of distinct thermal events[13]. The heating rate can influence the observed decomposition temperatures; a rate of 10-20 °C/min is a common starting point for pharmaceutical compounds[15][16].

-

Procedure: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature high enough to ensure complete decomposition (e.g., 800 °C) at a linear heating rate of 10 °C/min. An initial isothermal hold at a low temperature (e.g., 30 °C for 10 minutes) can be included to allow for sample equilibration.

-

-

Data Acquisition:

-

Rationale: Continuous monitoring of mass and temperature is the core of the TGA experiment.

-